5-Bromobenzo[d]oxazole-2-carboxylic acid

Cross-coupling chemistry Palladium catalysis Building block diversification

Sourcing a heterocyclic intermediate that supports orthogonal derivatization at both the 2- and 5-positions often proves challenging with standard benzoxazole building blocks. 5-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944898-52-6) resolves this bottleneck by offering a free carboxylic acid and a bromine handle on the same scaffold. - Orthogonal reactivity enables sequential decarboxylative C-H arylation (C-2) followed by Suzuki-Miyaura coupling (C-5) without protecting-group manipulation. - Calculated pKa of 2.68 (vs. 0.12 for the unsubstituted scaffold) provides predictable ionization for pH-dependent solubility engineering. - Dual-handle architecture uniquely suits modular assembly of heterobifunctional PROTAC degraders. Reliable supply with batch-to-batch purity consistency supports SAR campaigns and scale-up from milligram to multi-gram quantities.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 944898-52-6
Cat. No. B1524392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]oxazole-2-carboxylic acid
CAS944898-52-6
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(O2)C(=O)O
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
InChIKeyAJRDRXNMYCNFOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromobenzo[d]oxazole-2-carboxylic Acid Overview


5-Bromobenzo[d]oxazole-2-carboxylic acid (CAS 944898-52-6) is a heterocyclic carboxylic acid derivative belonging to the benzoxazole class [1]. It features a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the fused benzene-oxazole ring system, with a molecular formula of C₈H₄BrNO₃ and a molecular weight of 242.03 g/mol . The compound serves primarily as a versatile intermediate in organic synthesis and pharmaceutical research, where the orthogonal reactivity of the bromo and carboxyl functionalities enables sequential derivatization strategies not accessible to non-brominated or non-carboxylated benzoxazole analogs [2].

5-Bromobenzo[d]oxazole-2-carboxylic Acid vs. Common Analogs


Within the benzoxazole-2-carboxylic acid series, the identity and position of the substituent profoundly dictate achievable chemical transformations. Unsubstituted benzoxazole-2-carboxylic acid lacks a halogen handle for palladium-catalyzed cross-coupling at the 5-position, preventing direct C–C bond formation at that site . The 5-chloro analog, while carrying a halogen, exhibits markedly lower oxidative addition rates in Suzuki-Miyaura couplings due to the higher C–Cl bond dissociation energy (approximately 397 kJ/mol vs. approximately 281 kJ/mol for C–Br) [1]. Furthermore, computed pKa values differ substantially across the series: the 5-bromo derivative shows a predicted pKa of 2.68, versus 0.12 for the unsubstituted scaffold, 2.39 for 5-fluoro, and 2.38 for 5-chloro, indicating that each substitution pattern presents a distinct ionization profile that affects solubility, salt formation, and pH-dependent partitioning behavior .

5-Bromobenzo[d]oxazole-2-carboxylic Acid: Differentiation Evidence


Suzuki–Miyaura Cross-Coupling Advantage

The 5-bromo substituent provides a definitive advantage in palladium-catalyzed Suzuki–Miyaura cross-coupling over the 5-chloro analog. The C–Br bond dissociation energy (BDE) of approximately 281 kJ/mol is substantially lower than the C–Cl BDE of approximately 397 kJ/mol, resulting in faster oxidative addition to Pd(0) species and enabling coupling under milder conditions [1]. In contrast, the unsubstituted benzoxazole-2-carboxylic acid cannot participate in direct aryl–aryl bond formation at the 5-position, eliminating an entire dimension of structural diversification . Bromooxazole building blocks have been demonstrated as reliable Suzuki–Miyaura partners, yielding 5-aryl derivatives in 40–88% isolated yields under parallel synthesis conditions [2]. For procurement, selecting the 5-bromo derivative ensures compatibility with established high-yielding cross-coupling protocols, whereas the 5-chloro analog often requires stronger bases, higher temperatures, or specialized ligands to achieve comparable conversion.

Cross-coupling chemistry Palladium catalysis Building block diversification

Decarboxylative C–H Arylation Capability

The free carboxylic acid at the 2-position of the benzoxazole scaffold enables cobalt-catalyzed decarboxylative C–H (hetero)arylation, a transformation reported to proceed with good yields and functional group tolerance for benzoxazole-2-carboxylic acids [1]. This reactivity is unavailable to the corresponding methyl ester (CAS 954239-61-3) or primary amide derivatives without prior hydrolysis or activation steps. The decarboxylative manifold provides direct access to 2-arylbenzoxazole structural motifs that are common in bioactive molecules, circumventing the need for pre-functionalized organometallic reagents. In the context of 5-bromobenzo[d]oxazole-2-carboxylic acid, this allows sequential orthogonal derivatization: first, decarboxylative arylation at the 2-position, followed by Suzuki–Miyaura coupling at the 5-position, enabling rapid assembly of 2,5-diarylbenzoxazole libraries [2]. Neither the 5-fluoro nor the 5-chloro analog shares this exact orthogonal reactivity profile, as the cross-coupling kinetics and conditions differ markedly between halogen types.

Decarboxylative coupling C–H activation Cobalt catalysis

Acidity (pKa) Differentiation

Computed acid dissociation constants reveal significant pKa variation across the benzoxazole-2-carboxylic acid series [1]. The 5-bromo derivative exhibits a predicted pKa of 2.37–2.68, positioning it approximately 2.3 log units less acidic than the unsubstituted benzoxazole-2-carboxylic acid (pKa 0.12) and roughly comparable to the 5-fluoro (pKa 2.39) and 5-chloro (pKa 2.38) analogs. This pKa range implies that at physiological pH (7.4), all halogenated derivatives exist predominantly in the ionized carboxylate form (calculated LogD at pH 7.4 = –1.38 for the 5-bromo compound), whereas the unsubstituted scaffold would be >99.9999% ionized even at strongly acidic pH, potentially complicating organic solvent extraction and chromatographic purification. The computed LogP of 2.12 for the 5-bromo derivative indicates moderate lipophilicity, which is valuable for membrane permeability of downstream amide or ester conjugates, while the negative LogD values at pH 5.5 (–0.62) and pH 7.4 (–1.38) reflect the ionized carboxylate dominance under biologically relevant conditions .

Physicochemical profiling pKa Salt formation pH-dependent solubility

Purity and Quality Specifications

For scientific procurement, batch-to-batch consistency and documented purity are critical for reproducible synthesis and biological assay data. Commercially available 5-bromobenzo[d]oxazole-2-carboxylic acid is offered at standardized purity levels of 95% (Fluorochem) and 98% (Leyan), with full analytical characterization including CAS verification (944898-52-6), MDL number (MFCD09832201), and IUPAC name (5-bromo-1,3-benzoxazole-2-carboxylic acid) . The compound is provided with comprehensive safety documentation (GHS hazard statements H302, H315, H319, H335) and recommended storage conditions (ambient temperature, sealed container) . In contrast, the 6-bromo positional isomer (CAS 944907-30-6) and the 5-chloro analog (CAS 49559-65-1) are often available only via custom synthesis or at lower purity grades, which can introduce variability in reaction outcomes and biological results. The availability of the 5-bromo compound from multiple reputable suppliers with documented quality specifications reduces procurement risk and supports experimental reproducibility .

Quality control Purity specification Vendor comparison Reproducibility

Key Applications of 5-Bromobenzo[d]oxazole-2-carboxylic Acid


2,5-Diarylbenzoxazole Library Assembly

Leveraging the free carboxylic acid at the 2-position and the bromine at the 5-position, researchers can execute a two-step diversification sequence: first, cobalt-catalyzed decarboxylative C–H arylation installs an aryl group at the 2-position, and second, palladium-catalyzed Suzuki–Miyaura coupling of the 5-bromo handle attaches a second (hetero)aryl group. This strategy is inaccessible to the unsubstituted benzoxazole-2-carboxylic acid (no 5-halogen) and kinetically inefficient with the 5-chloro analog .

Benzoxazole-2-carboxamide Bioisostere Synthesis

The carboxylic acid can be quantitatively converted to the acid chloride (using SOCl₂ or oxalyl chloride) and subsequently coupled with amines to generate amide libraries for structure–activity relationship (SAR) studies. This reactivity pathway is independent of the 5-bromo substituent, allowing parallel modification at both termini, whereas the methyl ester prodrug would require an additional deprotection step .

pH-Responsive Prodrugs and Salt Forms

The pKa of 2.68 (calculated) means that at gastric pH (<2), the compound will exist partially in the unionized free acid form, whereas at intestinal pH (6–7.4), the carboxylate anion will dominate. This ionization behavior, distinct from the unsubstituted scaffold (pKa 0.12), can be exploited to design pH-dependent solubility or absorption profiles of derived active pharmaceutical ingredients .

PROTAC Linker & Degrader Functionalization

The bromine atom at the 5-position serves as an electrophilic anchor for attaching linker moieties in proteolysis-targeting chimera (PROTAC) design via cross-coupling. The carboxylic acid at the 2-position simultaneously permits conjugation to E3 ligase ligands. This dual-handle architecture is uniquely suited for modular assembly of heterobifunctional degraders, where the reactivity difference between C–Br and C–Cl ensures chemoselective linker installation in the presence of multiple electrophilic sites .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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